Lithium;5-chloro-6-methoxypyridine-3-sulfinate

Description

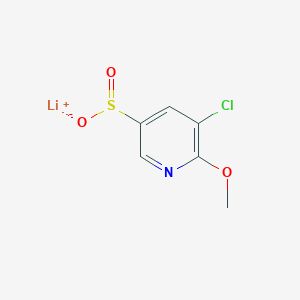

Lithium;5-chloro-6-methoxypyridine-3-sulfinate is a lithium salt derived from a pyridine sulfinic acid derivative. The compound features a pyridine ring substituted with chlorine at position 5, a methoxy group at position 6, and a sulfinate group at position 2.

Properties

IUPAC Name |

lithium;5-chloro-6-methoxypyridine-3-sulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO3S.Li/c1-11-6-5(7)2-4(3-8-6)12(9)10;/h2-3H,1H3,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REJAPJAMOMVWDR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].COC1=C(C=C(C=N1)S(=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClLiNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lithium;5-chloro-6-methoxypyridine-3-sulfinate typically involves the reaction of 5-bromo-2-methoxypyridine with sulfur dioxide and butyllithium in tetrahydrofuran (THF) at low temperatures. The reaction mixture is then treated with 1-methylpyrrolidine adduct (TIMSO) to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the laboratory synthesis methods can be scaled up with appropriate adjustments in reaction conditions and purification processes to meet industrial requirements.

Chemical Reactions Analysis

Types of Reactions: Lithium;5-chloro-6-methoxypyridine-3-sulfinate can undergo various chemical reactions, including:

Oxidation: The sulfonate group can be oxidized under specific conditions.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.

Major Products:

Oxidation: Oxidized derivatives of the sulfonate group.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Lithium;5-chloro-6-methoxypyridine-3-sulfinate is used as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds .

Biology and Medicine: While specific biological and medicinal applications are not extensively documented, compounds with similar structures are often explored for their potential pharmacological activities.

Industry: In the industrial sector, this compound can be used in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

- 3-Chloro-5-methoxypyridine : Unlike Lithium;5-chloro-6-methoxypyridine-3-sulfinate, this analog lacks the sulfinate group and features chlorine at position 3 and methoxy at position 3. The altered substituent positions reduce its polarity and limit its utility in lithium-ion systems compared to the sulfinate derivative .

- 5-Chloro-3-iodopyridin-2-yl trifluoromethanesulfonate : This compound includes a triflate group (a strong electron-withdrawing substituent) and iodine at position 3. The triflate group enhances electrophilicity, making it more reactive in cross-coupling reactions than the sulfinate derivative, which is stabilized by the lithium counterion .

Lithium Salts and Ionic Behavior

- Lithium Carbonate (Li₂CO₃) and Lithium Hydroxide (LiOH) : These are commercially dominant lithium compounds, primarily used in battery cathodes. Unlike this compound, they lack organic frameworks, resulting in lower solubility in organic electrolytes but higher thermal stability .

Sulfinate Derivatives

- Lithium Trifluoromethanesulfonate (LiOTf) : A widely used lithium salt with a triflate group. While both LiOTf and this compound exhibit high ionic conductivity, the latter’s pyridine backbone may offer improved coordination with transition metals in catalytic systems .

Comparative Data Table

| Compound | Key Substituents | Solubility (Polar Solvents) | Application Domain |

|---|---|---|---|

| This compound | 5-Cl, 6-OCH₃, 3-SO₂Li⁻ | High (DMF, DMSO) | Battery electrolytes, catalysis |

| 3-Chloro-5-methoxypyridine | 3-Cl, 5-OCH₃ | Moderate (THF, Ethanol) | Organic synthesis intermediates |

| Lithium Carbonate | Inorganic Li⁺/CO₃²⁻ | Low (Water) | Battery cathodes, ceramics |

| 5-Chloro-3-iodopyridin-2-yl trifluoromethanesulfonate | 5-Cl, 3-I, 2-OTf | High (Acetonitrile) | Cross-coupling reactions |

Biological Activity

Lithium;5-chloro-6-methoxypyridine-3-sulfinate is a compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound consists of a lithium ion bonded to a pyridine derivative with a sulfinate group. The unique combination of these functional groups contributes to its chemical reactivity and biological interactions. The lithium ion is known for its role in various biochemical pathways, while the sulfinate group can participate in redox reactions, influencing cellular processes.

The mechanism of action for this compound involves several pathways:

- Enzyme Modulation : The compound may interact with specific enzymes, altering their activity. For example, it can modulate phosphoinositide 3-kinase (PI3K) pathways, which are crucial for cell growth and survival .

- Receptor Interaction : Lithium ions can influence neurotransmitter systems by modulating receptors involved in mood regulation and neuroprotection.

- Redox Reactions : The sulfinate group may facilitate redox reactions, contributing to antioxidant activity and cellular signaling.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Neuroprotective Effects : Studies suggest that lithium compounds can protect neurons from apoptosis and promote neurogenesis, making them potential candidates for treating neurodegenerative diseases .

- Antiviral Properties : Preliminary investigations have shown that derivatives of this compound may exhibit antiviral activity against certain pathogens, including coronaviruses .

- Anti-inflammatory Effects : Lithium has been noted for its ability to modulate inflammatory responses, which could be beneficial in various inflammatory conditions.

Study 1: Neuroprotective Mechanisms

A study published in Current Biology demonstrated that lithium compounds could enhance neuronal survival by inhibiting apoptosis through the modulation of PI3K signaling pathways. This suggests potential applications in treating conditions like Alzheimer's disease .

Study 2: Antiviral Activity

Research conducted on piperazine derivatives indicated that modifications to the pyridine structure could enhance antiviral efficacy against SARS-CoV. While this compound was not the primary focus, its structural similarities suggest potential for similar applications .

Study 3: Anti-inflammatory Properties

In vitro studies have shown that lithium compounds can reduce pro-inflammatory cytokine production in immune cells, indicating their potential as anti-inflammatory agents in chronic inflammatory diseases.

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Neuroprotective, Antiviral | Enzyme modulation, Redox reactions |

| Lithium 5-chloro-2-methoxypyridine-3-sulfonate | Antidepressant effects | Receptor interaction |

| Lithium 5-chloro-2-methoxypyridine-3-sulfonamide | Anti-inflammatory | Cytokine modulation |

Q & A

Q. What are the recommended synthetic routes for Lithium 5-chloro-6-methoxypyridine-3-sulfinate, and how can reaction efficiency be optimized?

Methodological Answer:

- Synthetic Pathways : Start with halogenation of pyridine derivatives, followed by sulfination. For example, trifluoromethylation (as in related pyridine compounds) can be adapted using LiCl as a catalyst under controlled temperatures (70–90°C) .

- Optimization : Use TLC (thin-layer chromatography) to monitor reaction progress and adjust parameters (e.g., solvent polarity, stoichiometry of LiCl). Evidence from lidocaine synthesis suggests iterative washing with water to remove byproducts like diethylammonium chloride .

- Yield Improvement : Employ microwave-assisted synthesis (e.g., 100–150 W, 30–60 min) to enhance reaction rates, as demonstrated in cobaltoceniumylamido complexes .

Q. How should purification be conducted to isolate high-purity Lithium 5-chloro-6-methoxypyridine-3-sulfinate?

Methodological Answer:

- Filtration : Use HPLC-certified Millex®-LG/LH filters (0.2 µm) for particulate removal, ensuring compatibility with polar aprotic solvents like THF or DMF .

- Chromatography : Optimize column parameters (C18 reverse-phase, 5 µm particle size) with gradient elution (water/acetonitrile + 0.1% TFA).

- Recrystallization : Select ethanol/water mixtures (70:30 v/v) based on solubility data from pyridine derivative studies .

Q. What analytical techniques are critical for structural characterization?

Methodological Answer:

- NMR : Use - and -NMR in DMSO-d6 to confirm substituent positions (e.g., methoxy at C6, chloro at C5). Compare shifts with analogous 5-ethyl-2-methylpyridine spectra .

- Mass Spectrometry : High-resolution ESI-MS in negative ion mode to verify the sulfinate group (expected [M–Li] ion).

- Elemental Analysis : Validate Li content via ICP-MS, referencing LiCl safety data for calibration protocols .

Advanced Research Questions

Q. How can reaction intermediates and mechanistic pathways be elucidated for this compound?

Methodological Answer:

- Intermediate Trapping : Quench reactions at timed intervals (e.g., 10, 30, 60 min) and analyze intermediates via LC-MS. For example, monitor sulfinate ester formation before Li exchange .

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to simulate transition states, referencing cobaltoceniumylamido crystal structures for validation .

- Isotopic Labeling : Use -labeled reagents to track sulfinate group incorporation via MS/MS fragmentation patterns.

Q. How do solvent polarity and temperature affect the stability of Lithium 5-chloro-6-methoxypyridine-3-sulfinate?

Methodological Answer:

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) in DMSO, THF, and water. Monitor decomposition via HPLC (C18 column, 220 nm detection) .

- Kinetic Analysis : Calculate degradation rate constants () using Arrhenius plots. For polar solvents, expect faster hydrolysis due to Li solvation .

- Compatibility Data : Cross-reference solvent compatibility tables (e.g., avoid strong acids/bases) from Millex® filter guidelines .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

Methodological Answer:

- Error Source Analysis : Check for paramagnetic impurities (e.g., trace metals) that distort NMR shifts. Use chelating agents (EDTA) during sample prep .

- Dynamic Effects : Account for conformational flexibility via variable-temperature NMR (−50°C to +50°C) to detect rotamers.

- Benchmarking : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes (scaling factor: 0.961) .

Q. What factorial design approaches are suitable for optimizing multi-step syntheses?

Methodological Answer:

- Screening Designs : Use a 2 factorial design to test variables (temperature, catalyst loading, solvent ratio). For example, vary LiCl (0.5–1.5 eq) and reaction time (2–6 h) .

- Response Surface Methodology (RSM) : Apply Central Composite Design (CCD) to model non-linear relationships between yield and parameters like microwave power .

- Robustness Testing : Introduce ±10% variations in reagent purity to assess process tolerance, as in GSK-3 inhibitor syntheses .

Methodological Notes

- Theoretical Frameworks : Link experiments to reaction mechanisms (e.g., nucleophilic aromatic substitution for chloro-methoxy substitution) and DFT-derived transition states .

- Data Validation : Cross-check analytical results with COA (Certificate of Analysis) standards for pyridine derivatives, ensuring >98% purity thresholds .

- Safety Protocols : Follow GHS guidelines for Li compounds (e.g., WGK 3 classification for aquatic toxicity) and use fume hoods during sulfinate handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.